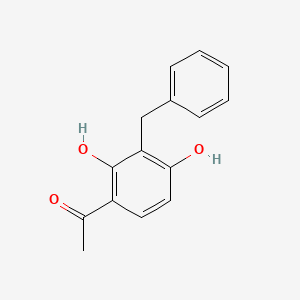
Thiirene, dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiirene, dimethyl- is an organosulfur compound with the formula C(_2)H(_2)S. It is a derivative of cyclopropene, where the methylene group is replaced by sulfur. This compound is known for its antiaromatic and highly labile nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiirene, dimethyl- can be synthesized through various methods. One common method involves the reaction of epoxides with thiourea in a deep eutectic solvent (DES) to yield thiiranes . Another method includes the microwave irradiation of a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride in solvent-free conditions .
Industrial Production Methods
Industrial production methods for thiirene, dimethyl- are not well-documented, but the synthesis methods mentioned above can be scaled up for industrial applications. The use of DES and microwave irradiation provides a straightforward and efficient approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Thiirene, dimethyl- undergoes various chemical reactions, including:
Oxidation: Thiiranes can be oxidized to form episulfoxides.
Substitution: Thiiranes react with amines to form 2-mercaptoethylamines, which are good chelating ligands.
Ring Expansion: Thiiranes can undergo ring expansions to generate larger heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Periodate is commonly used as an oxidizing agent.
Substitution: Amines are used in substitution reactions to form mercaptoethylamines.
Ring Expansion: Various nucleophiles and electrophiles can be used to induce ring expansion reactions.
Major Products Formed
Oxidation: Ethylene episulfoxide.
Substitution: 2-Mercaptoethylamines.
Ring Expansion: Larger sulfur-containing heterocycles.
Scientific Research Applications
Thiirene, dimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of thiirene, dimethyl- involves its interaction with various molecular targets and pathways. For example, thiirane derivatives can undergo nucleophilic attack, leading to the formation of mercaptoethylamines, which are good chelating ligands . The antiaromatic nature of thiirene also contributes to its reactivity and instability .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A nitrogen analog of thiirane, aziridine is a three-membered ring containing nitrogen.
Oxirane: An oxygen analog of thiirane, oxirane is a three-membered ring containing oxygen.
Uniqueness
Thiirene, dimethyl- is unique due to its antiaromatic nature and high reactivity. Unlike its analogs (thiirane, aziridine, and oxirane), thiirene is less stable and more prone to undergo various chemical transformations .
Properties
CAS No. |
65923-98-0 |
|---|---|
Molecular Formula |
C4H6S |
Molecular Weight |
86.16 g/mol |
IUPAC Name |
2,3-dimethylthiirene |
InChI |
InChI=1S/C4H6S/c1-3-4(2)5-3/h1-2H3 |
InChI Key |
KKXVALCSVHZKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


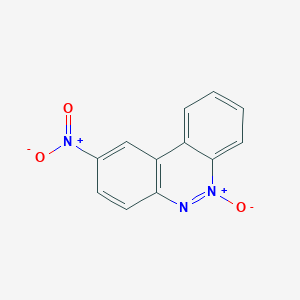

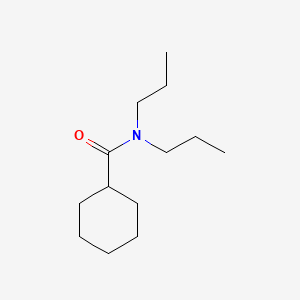
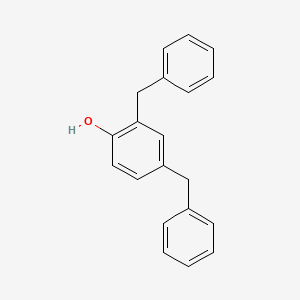
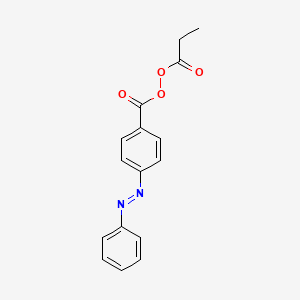
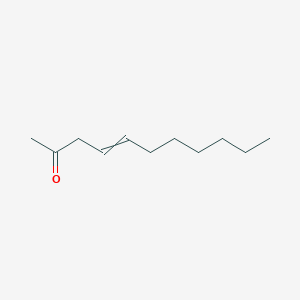

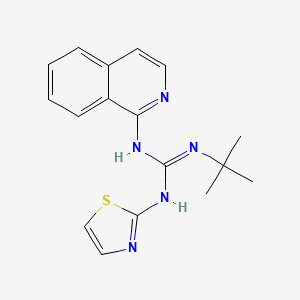
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
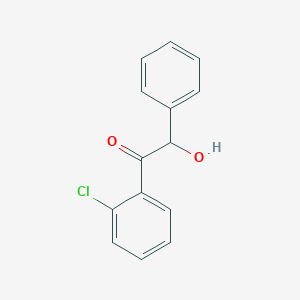
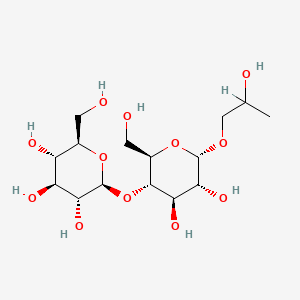
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)
![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
